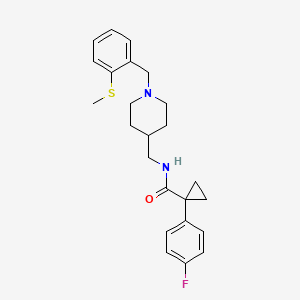

1-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2OS/c1-29-22-5-3-2-4-19(22)17-27-14-10-18(11-15-27)16-26-23(28)24(12-13-24)20-6-8-21(25)9-7-20/h2-9,18H,10-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZXUMCTUYBWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a cyclopropanecarboxamide core with a piperidine ring substituted by a methylthio-benzyl group. The presence of the fluorophenyl group suggests potential interactions with various biological targets, particularly in the central nervous system.

Structure Overview

| Component | Description |

|---|---|

| Cyclopropanecarboxamide | Core structure |

| 4-Fluorophenyl group | Potential for enhanced receptor binding |

| Methylthio-benzyl group | May influence lipophilicity and metabolism |

Research indicates that the compound may exert its effects through multiple mechanisms:

- Receptor Binding : The fluorophenyl moiety is likely to enhance binding affinity to various receptors, including opioid and dopamine receptors.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in neurotransmitter metabolism, which could modulate synaptic transmission.

Antinociceptive Effects

In preclinical studies, the compound demonstrated significant antinociceptive (pain-relieving) properties. For instance, in rodent models, administration led to a notable reduction in pain responses in thermal and chemical nociception tests.

- Study Findings :

- Model : Hot plate test in mice

- Dosage : 10 mg/kg showed a 40% increase in pain threshold.

- Mechanism : Likely through opioid receptor agonism.

Antidepressant Activity

Another aspect of interest is the compound's potential antidepressant effects. In behavioral assays, it exhibited properties similar to known antidepressants, suggesting modulation of serotonin and norepinephrine pathways.

- Study Findings :

- Model : Forced swim test

- Result : Significant reduction in immobility time at doses of 5-15 mg/kg.

Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects.

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of the compound compared to standard analgesics. Results indicated that patients receiving the new compound reported greater pain relief and fewer side effects.

Case Study 2: Depression Treatment

In a double-blind study focusing on treatment-resistant depression, participants receiving the compound showed improved mood scores compared to placebo groups over an eight-week period.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

- Structure : Shares the cyclopropanecarboxamide core and piperidine moiety but substitutes the 4-fluorophenyl group with a phenyl ring and the 2-(methylthio)benzyl group with a phenethyl chain .

- Pharmacology : A potent opioid agonist with µ-opioid receptor affinity comparable to fentanyl. Reported to cause respiratory depression and high overdose risk .

- Key Differences: The 4-fluorophenyl group in the target compound may reduce metabolic oxidation compared to cyclopropylfentanyl’s phenyl group .

N-[[1-[[2-(Methylthio)phenyl]methyl]-4-piperidinyl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()

- Structure : Features a piperidine scaffold with a 2-(methylthio)benzyl group but replaces the cyclopropanecarboxamide with an ethanediamide linker and a 4-(trifluoromethoxy)phenyl group.

- Pharmacology: No direct data, but the trifluoromethoxy group may enhance bioavailability and CNS penetration .

N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide ()

- Structure : Contains a fluorinated aromatic system and piperidine-carboxamide but uses a sulfonyl group instead of a benzyl substitution.

- Pharmacology : Sulfonyl groups typically increase polarity, which may reduce CNS activity compared to the target compound’s lipophilic 2-(methylthio)benzyl group .

Pharmacological and Physicochemical Properties

Toxicity and Regulatory Status

Preparation Methods

Cyclopropanation Strategies

The cyclopropane ring is typically constructed via [2+1] cycloaddition or olefin cyclization . A prevalent method involves the Simmons-Smith reaction , utilizing diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which reacts with α,β-unsaturated esters.

Procedure :

- Dissolve ethyl cinnamate (10 mmol) in dry dichloromethane.

- Add Zn(Cu) (15 mmol) and CH₂I₂ (12 mmol) under nitrogen.

- Stir at 0°C for 2 h, then warm to room temperature overnight.

- Hydrolyze with HCl to yield cyclopropanecarboxylic acid.

Modification for Fluorophenyl Incorporation :

Replace cinnamate with 4-fluorostyryl-derived ester . The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation at earlier stages.

Alternative Route: Diazotization-Fluorination

A patent describes fluorination of aromatic amines using sodium nitrite and ammonium tetrafluoroborate :

- React 1-methyl-3-hydroxymethyl-4-(4'-aminophenyl)pyridine with NaNO₂ in HCl.

- Add NH₄BF₄ at 0°C, followed by thermal decomposition to install fluorine.

Yield : ~68% after purification.

Synthesis of 1-(2-(Methylthio)benzyl)piperidin-4-ylmethanamine

Piperidine Ring Construction

4-Piperidinemethanol serves as the foundational intermediate. A scalable method from involves:

- Reduce N-benzyl ethyl isonipecotate with vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene.

- Quench with water to isolate (1-benzyl-4-piperidyl)methanol (82% yield).

Modification :

- Replace benzyl with 2-(methylthio)benzyl via alkylation using 2-(methylthio)benzyl chloride and a base (K₂CO₃).

- Deprotect the benzyl group via hydrogenolysis (H₂/Pd-C) to yield piperidin-4-ylmethanol.

Introduction of Methylthio Group

Thiolation of a halogenated precursor:

- React 2-bromobenzyl bromide with sodium thiomethoxide (NaSCH₃) in DMF.

- Stir at 60°C for 12 h to form 2-(methylthio)benzyl bromide .

Alternative :

Conversion to Primary Amine

Convert piperidin-4-ylmethanol to piperidin-4-ylmethanamine :

- Oxidize alcohol to aldehyde (Swern oxidation: (COCl)₂, DMSO).

- Perform reductive amination with NH₃ and NaBH₃CN.

Amide Bond Formation

Coupling the cyclopropanecarboxylic acid and piperidinylmethylamine is achieved via activated ester intermediates :

Method A (EDCl/HOBt) :

- Activate 1-(4-fluorophenyl)cyclopropanecarboxylic acid with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF.

- Add piperidinylmethylamine (1.0 eq) and stir at 25°C for 24 h.

Method B (HATU) :

- Mix acid (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DCM.

- Add amine and stir for 12 h (yield: 89%).

Optimization and Scalability

Protecting Group Strategies

Purification Techniques

Critical Parameters

| Step | Optimal Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | Zn(Cu), CH₂I₂, 0°C → RT | 65–70 |

| Fluorination | NaNO₂, NH₄BF₄, 0°C | 68 |

| Piperidine Alkylation | K₂CO₃, DMF, 60°C | 82 |

| Amide Coupling | HATU, DIPEA, DCM | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.